1,3-Dibromo-2-fluorobenzene
Overview
Description
1,3-Dibromo-2-fluorobenzene is an organic compound with the molecular formula C6H3Br2F. It is a derivative of benzene, where two bromine atoms and one fluorine atom are substituted at the 1, 3, and 2 positions, respectively. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
1,3-Dibromo-2-fluorobenzene is a chemical compound that is often used as an intermediate in various chemical reactions . The primary targets of this compound are typically other reactants in a chemical synthesis . The specific targets can vary depending on the reaction it is being used in .
Mode of Action
The mode of action of this compound is primarily through its reactivity as a halogenated aromatic compound . The bromine and fluorine atoms attached to the benzene ring make it a good electrophile, allowing it to participate in reactions with nucleophiles . The specific changes that result from its interaction with its targets depend on the nature of the reaction .
Biochemical Pathways
Instead, it is used to synthesize other compounds, which may then interact with biochemical pathways .
Pharmacokinetics
Like other halogenated aromatic compounds, it is likely to be relatively non-polar and may have good membrane permeability . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specifics of its chemical structure .
Result of Action
The molecular and cellular effects of this compound’s action are primarily the formation of new chemical bonds and the synthesis of new compounds . As an intermediate in chemical synthesis, its main “action” is to react with other compounds to form new products .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the presence of catalysts or other reactants, and the pH or polarity of the solvent . These factors can affect the rate and selectivity of the reactions in which this compound participates .
Preparation Methods
1,3-Dibromo-2-fluorobenzene can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of 1,3-dibromobenzene with a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like silver fluoride.
Industrial Production: Industrially, the compound can be produced by diazotization of 2,6-dibromoaniline followed by fluorination using ammonium tetrafluoroborate.
Chemical Reactions Analysis
1,3-Dibromo-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atoms are replaced by nucleophiles such as amines or alkoxides.
Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of fluorobenzene derivatives.
Scientific Research Applications
1,3-Dibromo-2-fluorobenzene has several applications in scientific research:
Comparison with Similar Compounds
1,3-Dibromo-2-fluorobenzene can be compared with other similar compounds:
1,2-Dibromo-3-fluorobenzene: This compound has bromine atoms at the 1 and 2 positions and a fluorine atom at the 3 position.
1,4-Dibromo-2-fluorobenzene: With bromine atoms at the 1 and 4 positions and a fluorine atom at the 2 position, this compound is used in similar coupling reactions but may have different electronic properties.
1,3-Dibromo-2,5-difluorobenzene: This compound has an additional fluorine atom at the 5 position, which further alters its reactivity and applications.
This compound stands out due to its specific substitution pattern, making it a valuable intermediate in various chemical syntheses and applications.
Properties
IUPAC Name |
1,3-dibromo-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPYYGWYUFOWSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555435 | |
Record name | 1,3-Dibromo-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1435-54-7 | |
Record name | 1,3-Dibromo-2-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1435-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dibromo-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dibromo-2-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.